molecular formula C10H14O3 B13819813 2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13819813
M. Wt: 182.22 g/mol
InChI Key: PHSXOZKMZYKHLY-WGTSGOJVSA-N
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Description

2-hydroxyethyl (1R,4R)-bicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with an appropriate ester derivative under controlled conditions to form the bicyclic structure . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its hydroxyl and ester groups provide versatile sites for chemical modifications, making it a valuable compound in various fields.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2/t7-,8+,9?/m1/s1

InChI Key

PHSXOZKMZYKHLY-WGTSGOJVSA-N

Isomeric SMILES

C1[C@@H]2CC([C@H]1C=C2)C(=O)OCCO

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OCCO

Origin of Product

United States

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